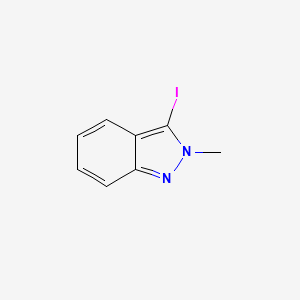

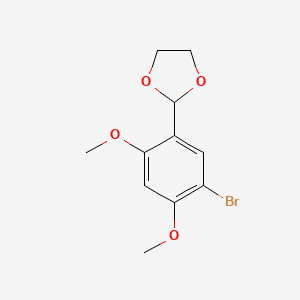

3-碘-2-甲基-2H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

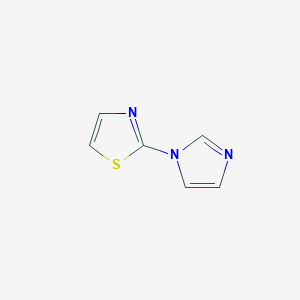

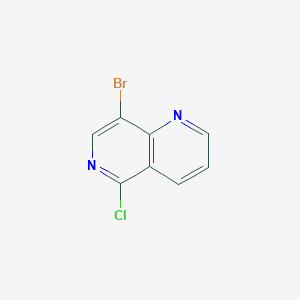

3-iodo-2-methyl-2H-indazole is a derivative of the indazole heterocycle, which is a structural motif found in a variety of biologically active compounds. Indazoles are known to interact with diverse biological targets and are important in drug discovery, often acting as an efficient isostere for structures such as indoles and benzimidazoles .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. One approach involves a copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, which is effective for forming the C-N and N-N bonds characteristic of the indazole ring . Another method utilizes palladium-catalyzed cross-coupling reactions, which have been employed to synthesize novel 3-heteroaryl N-1-functionalized indazoles, including those with an iodo substituent at the 3-position . Additionally, a palladium-catalyzed domino reaction has been developed for the regioselective synthesis of 2H-indazoles, starting from monosubstituted hydrazines and 2-halophenylacetylenes10.

Molecular Structure Analysis

The molecular structure of indazole derivatives can be significantly influenced by substituents. For instance, fluorinated indazoles have been studied using X-ray crystallography and multinuclear magnetic resonance spectroscopy, revealing that the introduction of fluorine atoms can affect the supramolecular structure and tautomeric forms of NH-indazoles . The crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole, another indazole derivative, shows that the indazole system is essentially planar, and the molecule forms dimers organized by symmetry centers .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. Nucleophilic substitution reactions have been reported for oxazino-/oxazolino-/benzoxazin[3,2-b]indazoles, yielding a diverse set of 2-substituted 1H-indazolones . The reactivity of indazoles can also be harnessed to synthesize oxazole derivatives, as demonstrated by the synthesis of novel 2-(substituted)-5-(1-methyl-1H-indazol-3-yl)-oxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazoles can be explored through experimental and computational studies. For example, the electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been investigated, providing insights into the geometry, electrostatic properties, and NMR chemical shifts of the parent indazole and its derivatives . Theoretical studies have also been conducted to understand the formation mechanisms of indazole derivatives, such as the intramolecular aliphatic diazonium coupling in the synthesis of 3-methylcarboxy-1H-indazole .

科学研究应用

抗菌和抗真菌特性

已经研究了包括3-碘-2-甲基-2H-吲唑在内的吲唑衍生物的生物特性。它们展现出一系列生物活性,包括抗微生物效果。一系列N-甲基-3-芳基吲唑已经证明对细菌菌株如十字花科细菌、蜡样芽孢杆菌、大肠杆菌、巨大芽孢杆菌以及真菌菌株白色念珠菌具有潜力。这些特性使得吲唑衍生物,包括3-碘-2-甲基变体,在新型抗微生物药物的开发中具有重要意义(Panda et al., 2022)。

结构和光谱分析

吲唑,如3-碘-2-甲基-2H-吲唑,也在结构和光谱研究中备受关注。已经确定了各种NH-吲唑的结构,展示了取代基如何影响这些化合物的超分子结构。例如,3-甲基-1H-吲唑形成氢键二聚体,而其他衍生物形成更复杂的结构。这些研究对于理解吲唑的化学行为以及它们在不同环境中的相互作用至关重要,这对于它们在各种科学领域的应用是必不可少的(Teichert et al., 2007)。

合成和修饰

吲唑衍生物的合成和修饰是研究的重要领域,特别是用于创造具有理想生物或化学特性的化合物。3-碘-2-甲基-2H-吲唑可以经历各种化学反应,包括钯催化的交叉偶联,以产生新颖的化合物。这些合成策略对于新药物和材料的开发至关重要。例如,通过钯交叉偶联反应高效合成新型3-杂环芳基N-1官能化吲唑突出了吲唑衍生物在化学合成中的多功能性(Fraile et al., 2011)。

安全和危害

未来方向

属性

IUPAC Name |

3-iodo-2-methylindazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2/c1-11-8(9)6-4-2-3-5-7(6)10-11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGNCHMFUCTNAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC=CC2=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469280 |

Source

|

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-2-methyl-2H-indazole | |

CAS RN |

49572-64-7 |

Source

|

| Record name | 3-iodo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide](/img/structure/B1339534.png)

![3-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)cyclobutanone](/img/structure/B1339546.png)